molecular formula C23H26O5 B3045234 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione CAS No. 103466-44-0

21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione

Cat. No.: B3045234
CAS No.: 103466-44-0
M. Wt: 382.4 g/mol
InChI Key: NYZZIRWUQLDQOR-UHFFFAOYSA-N
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Description

([1,1'-Biphenyl]-2-yl)oxysilane is an organosilicon compound featuring a biphenyl group linked via an oxygen atom to a trimethylsilyl moiety. Its molecular formula is C₁₅H₁₈OSi, with a molecular weight of 242.39 g/mol. The biphenyl-oxy group confers rigidity and aromaticity, while the trimethylsilyl group enhances hydrophobicity and reactivity in silylation or cross-coupling reactions . This compound is used in organic synthesis, particularly in palladium-catalyzed cross-couplings, and may serve as a precursor for materials science applications due to its conjugated aromatic system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-13(24)27-12-19(26)18-7-6-16-17-5-4-14-10-15(25)8-9-22(14,3)23(17)20(28-23)11-21(16,18)2/h7-10,16-17,20H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZZIRWUQLDQOR-GMNINMNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169351
Record name (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103466-44-0
Record name (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103466-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9beta,11beta)-3,20-dioxo-9,11-epoxypregna-1,4,16-trien-21-yl acetate
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Chemical Reactions Analysis

Types of Reactions

21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, thionyl chloride (SOCl₂) is often used to convert carboxylic acids into acid chlorides . Acid-catalyzed nucleophilic acyl substitution reactions are also common, where carboxylic acids react with alcohols to form esters .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H26O5
  • Molecular Weight : 382.46 g/mol
  • IUPAC Name : 2-((4aS,4bS,5aS,6aS,9aS,9bS)-4a,6a-dimethyl-2-oxo-2,4a,5a,6,6a,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl)-2-oxoethyl acetate
  • CAS Number : 103466-44-0

Structural Characteristics

The compound features an epoxy group and an acetyloxy substituent that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Pharmaceutical Development

21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione serves as a pharmaceutical intermediate in the synthesis of corticosteroids such as dexamethasone. Its structural similarity allows it to be utilized in the development of new anti-inflammatory and immunosuppressive agents.

Case Study: Synthesis of Dexamethasone

Research has demonstrated that this compound can be effectively transformed into dexamethasone through a series of chemical reactions involving oxidation and functional group modifications. This process highlights its utility as a precursor in steroid synthesis .

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and immunomodulatory effects. These properties are essential for treating conditions such as autoimmune diseases and allergies.

Experimental Findings

In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. Such findings suggest potential applications in managing chronic inflammatory conditions .

Mechanistic Studies on Steroid Action

The compound is also valuable for studying the mechanism of action of steroids at the molecular level. Understanding how this compound interacts with glucocorticoid receptors can provide insights into its pharmacodynamics.

Research Insights

Studies utilizing receptor binding assays have indicated that this compound binds effectively to glucocorticoid receptors, leading to transcriptional activation of anti-inflammatory genes .

Data Tables

Activity TypeEffectiveness (In Vitro)Reference
Anti-inflammatoryHigh
Cytokine InhibitionSignificant
Glucocorticoid Receptor BindingStrong

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Trimethyl(2-phenylethoxy)silane
  • Formula : C₁₁H₁₈OSi
  • Molecular Weight : 194.35 g/mol
  • Key Differences: Lacks the biphenyl system, featuring a single phenethyl group. This results in lower melting points and higher solubility in aliphatic solvents .
[1,1'-Biphenyl]-2-yltrimethylsilane
  • Formula : C₁₅H₁₈Si
  • Molecular Weight : 226.39 g/mol
  • Key Differences : The absence of an oxygen atom alters electronic properties. The direct Si-C bond (vs. Si-O-C in the target) reduces polarity, making it less reactive in hydrolysis or nucleophilic substitutions .
Trimethyl((4-nitrophenyl)ethynyl)silane
  • Formula: C₁₁H₁₃NO₂Si
  • Molecular Weight : 219.31 g/mol
  • Key Differences : The ethynyl and nitro groups introduce electron-withdrawing effects, enhancing electrophilicity. This contrasts with the electron-rich biphenyl-oxy group in the target, which may participate in oxidative coupling or act as a directing group in catalysis .
Trimethyl[(1-methylnonyl)oxy]silane
  • Formula : C₁₃H₃₀OSi
  • Molecular Weight : 230.46 g/mol
  • Key Differences : The long alkyl chain increases hydrophobicity and flexibility. Such compounds are typically liquids with low thermal stability, unlike the crystalline or solid-state behavior expected for biphenyl-derived silanes .

Physical and Chemical Properties

Property ([1,1'-Biphenyl]-2-yl)oxysilane Trimethyl(2-phenylethoxy)silane Trimethyl((4-nitrophenyl)ethynyl)silane Trimethyl[(1-methylnonyl)oxy]silane
Molecular Formula C₁₅H₁₈OSi C₁₁H₁₈OSi C₁₁H₁₃NO₂Si C₁₃H₃₀OSi
Molecular Weight 242.39 194.35 219.31 230.46
Aromaticity High (biphenyl) Moderate (phenyl) Moderate (nitrophenyl) None (alkyl)
Polarity Moderate (Si-O-C linkage) Low High (nitro group) Very low
Reactivity Hydrolysis-prone, cross-coupling compatible Stable under basic conditions Electrophilic due to nitro group Stable, inert
Typical State Solid/Low-melting solid Liquid Solid Liquid

Research Findings and Data Validation

  • Synthetic Routes : The target compound can be synthesized via silylation of [1,1'-Biphenyl]-2-ol with trimethylsilyl chloride under mild conditions, leveraging the alcohol’s acidity (pKa ~10–12) . This contrasts with alkylsilanes, which require stronger bases or elevated temperatures .
  • Thermal Stability : Biphenyl-derived silanes exhibit higher thermal stability (decomposition >200°C) compared to alkylsilanes (<150°C) due to aromatic ring stabilization .
  • Spectroscopic Data : The target compound’s NMR spectra would show distinct aromatic proton signals (δ 7.2–7.8 ppm) and a trimethylsilyl singlet (δ 0.1–0.3 ppm), differing from alkylsilanes’ aliphatic signals .

Biological Activity

21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione is a synthetic steroid compound derived from pregnane. Its unique structural features include an acetyloxy group at the 21st position and an epoxy group at the 9b and 11b positions. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C23H26O5
  • CAS Number : 103466-44-0
  • Molecular Weight : 398.45 g/mol

The biological activity of this compound primarily arises from its interaction with steroid receptors and metabolic pathways. Upon administration, the compound is deacetylated at the 21st position by plasma esterases, leading to the formation of active metabolites that exert various biological effects.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and mediators.
  • Corticosteroid Activity : It serves as an intermediate in the synthesis of corticosteroids, which are crucial for regulating metabolism and immune response.
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Clascoterone21-(Acetyloxy)-17-(1-oxopropoxy)-pregn-4-ene-3,20-dioneAcne treatment
DeflazacortCorticosteroid with a similar backboneDuchenne muscular dystrophy treatment

Study 1: Metabolic Pathways

A study conducted by researchers on the microbial conversion of related compounds demonstrated that Nocardioides simplex VKM Ac-2033D could selectively convert 21-acetoxy-pregna derivatives into dehydroanalogues. This research highlighted the metabolic pathways involved in steroid biosynthesis and the potential for developing glucocorticoids from these precursors .

Study 2: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of various steroid derivatives on cancer cell lines such as HeLa and Hep-2. The findings indicated that certain metabolites derived from this compound exhibited significant cytotoxicity against these cell lines .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the spatial arrangement of the 9β,11β-epoxy ring and 16α-methyl group. For intermediates, employ nuclear Overhauser effect (NOE) NMR spectroscopy to detect proximity between protons (e.g., H-9β and H-11β) and confirm epoxy ring geometry. Compare observed coupling constants with computational models (e.g., density functional theory) to validate stereochemistry .

Q. What analytical techniques are recommended for characterizing this compound’s purity in synthetic batches?

  • Methodological Answer : Combine reversed-phase HPLC with UV detection (λ = 240 nm for α,β-unsaturated ketones) and high-resolution mass spectrometry (HRMS) to identify impurities. For quantitation, use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min. Cross-reference retention times with known standards (e.g., Dexamethasone Impurity D, CAS 7793-38-6) .

Q. How does the acetyloxy group at C-21 influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via LC-MS, focusing on hydrolysis of the acetyloxy group to form 21-hydroxy derivatives. Compare kinetic data (e.g., t90) with non-acetylated analogs to assess stabilization effects .

Advanced Research Questions

Q. What strategies optimize the synthesis of the 9β,11β-epoxy ring without side reactions?

  • Methodological Answer : Use perchloric acid as a catalyst in dioxane/acrolein (3:1 v/v) to promote regioselective epoxidation of the Δ9,11 double bond. Maintain reaction temperatures below 25°C to minimize over-oxidation. Purify intermediates via silica gel chromatography (ethyl acetate/hexane, 1:1) and confirm epoxy formation by FT-IR (C-O-C stretch at 950 cm⁻¹) .

Q. How can conflicting structural data (e.g., 16α vs. 16β-methyl configurations) be resolved in literature reports?

  • Methodological Answer : Perform comparative NMR analysis using deuterated analogs (e.g., 6-~2~H₁ derivatives) to isolate signals for H-16 and adjacent protons. For 16α-methyl, expect a 1.2 ppm triplet (J = 6.5 Hz) integrating for three protons, whereas 16β-methyl shows a downfield shift due to steric hindrance with the epoxy ring .

Q. What in vitro models are suitable for studying the compound’s glucocorticoid receptor (GR) binding affinity?

  • Methodological Answer : Use GR-transfected HEK293 cells with a luciferase reporter assay. Incubate cells with 10 nM–10 µM of the compound and measure luminescence after 24 hours. Compare EC50 values with dexamethasone (positive control) and assess selectivity via mineralocorticoid receptor (MR) antagonism assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported metabolic pathways for epoxy-pregnane derivatives?

  • Methodological Answer : Trace metabolic products using deuterium-labeled analogs (e.g., D4 at C-6) in hepatocyte incubations. Analyze urine samples via UPLC-QTOF-MS to identify hydroxylated (C-17 or C-21) or conjugated (glucuronide) metabolites. Cross-validate with CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic pathways .

Methodological Notes

  • Stereochemical Confirmation : Always correlate NOE NMR data with computational modeling to avoid misinterpretation of overlapping signals .
  • Stability Testing : Include radical scavengers (e.g., BHT) in stability buffers to isolate hydrolytic vs. oxidative degradation pathways .
  • Synthesis Optimization : Replace acrolein with milder epoxidizing agents (e.g., mCPBA) if acrolein-induced polymerization occurs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione
Reactant of Route 2
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione

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